Chlorprothixene Sulfoxide Oxalate

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

Accurate quantification of chlorprothixene's major circulating metabolite requires a compound-specific standard, not parent drug or other thioxanthenes. This oxalate salt enables validated HPLC/LC-MS/MS methods. - **Primary application:** Pharmacokinetics (Cmax, AUC, t½), therapeutic drug monitoring, and forensic toxicology (metabolite-to-parent ratios: blood 6:1, urine 8.5:1) - **Performance data:** Validated HPLC recovery ≥90% (5.0-50.0 ng/mL linear range) - **Supply format:** Delivered with analytical certificate; stability-indicating grade for ICH impurity profiling

Molecular Formula C20H20ClNO5S
Molecular Weight 421.9 g/mol
Cat. No. B13709321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene Sulfoxide Oxalate
Molecular FormulaC20H20ClNO5S
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;
InChIKeyRRROSNAAFDJLGC-KIUKIJHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorprothixene Sulfoxide Oxalate: Metabolite Reference Standard


Chlorprothixene Sulfoxide Oxalate (CAS 1391062-41-1) is the oxalate salt form of chlorprothixene sulfoxide, the principal metabolite of the typical thioxanthene antipsychotic chlorprothixene [1]. Chlorprothixene undergoes extensive metabolism primarily via CYP2D6-mediated sulfoxidation to yield chlorprothixene sulfoxide as the predominant plasma component following therapeutic administration and overdose [2]. This reference standard enables accurate quantification of the metabolite in biological matrices, supporting pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology investigations where differentiation between parent drug and circulating metabolite is analytically essential [3].

Differentiates parent drug from predominant sulfoxide metabolite
Compatible with reversed-phase HPLC and LC-MS/MS workflows
Supports quantification in plasma and biological matrices
Enables PK, forensic, and bioanalytical method studies

Chlorprothixene Sulfoxide Oxalate: Substitution Limitations


In-class thioxanthene antipsychotics such as chlorprothixene, flupentixol, and zuclopenthixol cannot be interchanged as reference standards for analytical quantification of chlorprothixene sulfoxide due to fundamental differences in molecular structure, chromatographic behavior, and pharmacological activity. Chlorprothixene sulfoxide is structurally distinct from the parent chlorprothixene through the addition of a sulfoxide moiety [1], resulting in markedly different retention characteristics on reversed-phase HPLC systems that require compound-specific resolution and calibration [2]. Furthermore, the sulfoxide metabolite lacks neuroleptic activity, possessing only possible anticholinergic effects [3]. Substituting a parent drug reference standard or a structurally unrelated thioxanthene analog introduces systematic quantification errors and precludes accurate assessment of metabolite-to-parent ratios, which are critical for interpreting pharmacokinetic profiles and forensic toxicology findings. The quantitative evidence below establishes exactly where this compound demonstrates analytically verifiable differentiation that generic substitution cannot replicate.

Parent Drug Standard
Chlorprothixene reference standard cannot chromatographically resolve the sulfoxide metabolite; retention and recovery differ, requiring metabolite-specific calibration.
Thioxanthene Analogs
Flupentixol or zuclopenthixole standards introduce structural misidentification; their retention behavior and detector response differ from chlorprothixene sulfoxide.
Activity-Based Assumptions
The metabolite lacks neuroleptic activity; parent-only concentration data may not represent active moiety exposure, requiring separate metabolite quantification.

Chlorprothixene Sulfoxide Oxalate: Differential Evidence


Metabolite Predominance in Plasma

Chlorprothixene sulfoxide is the predominant plasma component following both therapeutic administration and overdose of chlorprothixene [1]. In two subjects administered a 100 mg oral suspension of chlorprothixene, the sulfoxide metabolite demonstrated consistently higher plasma concentrations than the parent drug throughout the sampling period, with the sulfoxide metabolite being identified as the predominant circulating species [1]. This plasma predominance was further confirmed in two additional subjects following overdosage estimated to exceed several hundred milligrams [1]. In a separate fatal overdose case, chlorprothixene sulfoxide concentrations exceeded parent drug concentrations by a factor of 6.0 in blood (0.60 mg/L vs. 0.10 mg/L), 1.8 in bile (7.0 mg/L vs. 3.9 mg/L), and 8.5 in urine (3.4 mg/L vs. 0.4 mg/L) [2].

Plasma Predominance
Head-to-head
Metabolite-to-parent ratio: 6.0 (blood), 1.8 (bile), 8.5 (urine)
Supports metabolite-specific quantification requirement
Postmortem overdose case; therapeutic context may differ
Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

Loss of Neuroleptic Activity

The primary metabolite chlorprothixene sulfoxide exhibits fundamentally different pharmacological activity compared to the parent drug chlorprothixene. While chlorprothixene demonstrates strong binding affinities to multiple dopamine and serotonin receptors (D2 Ki = 2.96 nM; 5-HT2 Ki = 9.4 nM; 5-HT6 Ki = 3 nM; 5-HT7 Ki = 5.6 nM) , the sulfoxide metabolite has no neuroleptic action and possesses only possible anticholinergic activity [1]. This pharmacological divergence is confirmed by authoritative drug databases and product characteristics documentation [2].

Receptor Activity Loss
Class-level
Complete loss of dopamine D2 antagonism; possible anticholinergic activity only
Parent-only quantification insufficient for exposure assessment
Receptor binding assays; clinical activity inferred from class
Receptor Pharmacology Metabolite Activity Profiling Antipsychotic Research

HPLC Resolution and Differential Recovery

A validated reversed-phase HPLC method with UV detection at 229 nm chromatographically resolves chlorprothixene and chlorprothixene sulfoxide using a cyano column with acetonitrile:0.02 M potassium dihydrogen phosphate pH 4.5 (60:40) mobile phase [1]. The method demonstrates differential recovery rates: 85% recovery for chlorprothixene versus 90% recovery for the sulfoxide metabolite using a 1.0-mL plasma sample [1]. Quantitation based on peak height ratios achieves linearity over the concentration range of 5.0–50.0 ng/mL for both compounds [1]. The method also resolves chlorprothixene and the sulfoxide metabolite from the N-desmethyl metabolite [1].

Chromatographic Separation
Head-to-head
90% recovery for sulfoxide vs 85% for parent; cyano column, 229 nm
Compound-specific calibration essential for accuracy
5% differential recovery; validated HPLC method
Analytical Method Validation HPLC Assay Development Bioanalytical Chemistry

Chlorprothixene Sulfoxide Oxalate: Key Applications


Pharmacokinetic and Bioequivalence Studies

Chlorprothixene Sulfoxide Oxalate serves as the essential reference standard for quantifying the predominant plasma metabolite in chlorprothixene pharmacokinetic studies. Given that the sulfoxide metabolite represents the major circulating species following therapeutic administration [1], any pharmacokinetic study evaluating chlorprothixene absorption, distribution, metabolism, or excretion requires separate quantification of both parent and metabolite to accurately characterize exposure parameters (Cmax, AUC, t½). The validated HPLC method using this reference standard achieves 90% recovery for the sulfoxide metabolite with linear quantitation from 5.0–50.0 ng/mL [1], enabling precise determination of metabolite-to-parent ratios essential for bioequivalence assessments and regulatory submissions (ANDA filing, DMF documentation).

Forensic Toxicology and Postmortem Analysis

In forensic toxicology investigations involving suspected chlorprothixene overdose or poisoning, Chlorprothixene Sulfoxide Oxalate is indispensable for accurate postmortem interpretation. The metabolite-to-parent ratio in blood (6.0:1), bile (1.8:1), and urine (8.5:1) established from documented fatal overdose cases [2] provides essential interpretive context that parent drug quantification alone cannot supply. Detection of chlorprothixene sulfoxide at concentrations exceeding parent drug by 6-fold in blood and 8.5-fold in urine serves as a confirmatory biomarker of systemic chlorprothixene exposure, distinguishing ante-mortem ingestion from postmortem contamination or redistribution artifacts. This reference standard enables validated quantitative methods (GC-MS, LC-MS/MS) for forensic laboratories requiring court-admissible toxicological evidence.

Therapeutic Drug Monitoring Assay Development

Chlorprothixene Sulfoxide Oxalate is critical for developing and validating therapeutic drug monitoring (TDM) assays for patients receiving chlorprothixene therapy. Since the sulfoxide metabolite lacks neuroleptic activity [3], plasma concentrations of the parent drug—not total drug—correlate with therapeutic response and adverse effects. TDM assays must therefore chromatographically resolve and separately quantify chlorprothixene and chlorprothixene sulfoxide. The validated HPLC method using this reference standard achieves baseline resolution between parent and metabolite on a cyano column, with differential recovery rates (90% for sulfoxide vs. 85% for parent) [1] that necessitate metabolite-specific calibration. Clinical laboratories implementing chlorprothixene TDM require this authentic reference standard to meet regulatory method validation requirements for accuracy, precision, and specificity.

Impurity Profiling and Stability Method Development

As the primary oxidative metabolite and potential degradation product of chlorprothixene drug substance and finished pharmaceutical products, Chlorprothixene Sulfoxide Oxalate serves as a critical impurity reference standard for stability-indicating method development. Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of specified impurities at thresholds ≥0.1% (drug substance) or ≥0.2% (drug product) for a maximum daily dose of ≤2 g. The availability of this authenticated reference standard enables pharmaceutical quality control laboratories to establish validated HPLC methods with known retention characteristics and detector response factors for the sulfoxide impurity [1], supporting batch release testing, stability studies, and shelf-life determination for chlorprothixene-containing products.

Application
Selection Property
Validation Focus
Pharmacokinetic Studies
Metabolite-specific reference standard
Metabolite-to-parent AUC and Cmax endpoints
Forensic Toxicology
Authenticated metabolite for ratio interpretation
Metabolite-to-parent ratio benchmarks
Bioanalytical Method Validation
Compound-specific calibration standard
Accuracy, precision, and specificity assessment
Impurity Profiling
Specified impurity identification standard
Retention time and detector response characterization

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